Home > Products > Building Blocks P7006 > Betahistine mesylate
Betahistine mesylate - 54856-23-4

Betahistine mesylate

Catalog Number: EVT-306393
CAS Number: 54856-23-4
Molecular Formula: C10H20N2O6S2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Betahistine mesilate is an aralkylamine.
A histamine analog and H1 receptor agonist that serves as a vasodilator. It is used in MENIERE DISEASE and in vascular headaches but may exacerbate bronchial asthma and peptic ulcers.

Betahistine Dihydrochloride

Relevance: Betahistine dihydrochloride is a different salt form of betahistine compared to betahistine mesylate. While both demonstrate similar pharmacological properties and therapeutic applications, they might exhibit variations in physicochemical characteristics, such as solubility, stability, and bioavailability. []

2-Pyridylacetic Acid

Compound Description: 2-Pyridylacetic acid is the major metabolite of betahistine in humans. Studies suggest that betahistine undergoes nearly complete first-pass metabolism, resulting in very low plasma concentrations of the parent drug. [, ]

Flunarizine Hydrochloride

Relevance: Flunarizine hydrochloride is often co-administered with betahistine mesylate for treating conditions like migrainous vertigo, posterior circulation ischemia, and tinnitus. [, , , , , ] This combination aims to enhance therapeutic efficacy by addressing various aspects of these disorders.

Nimodipine

Relevance: In a study investigating the treatment of vertebrobasilar insufficiency vertigo, nimodipine was compared to betahistine mesylate as a control group medication. [] This comparison aimed to evaluate the relative efficacy of betahistine mesylate in managing vertigo related to vertebrobasilar insufficiency.

Carbamazepine

Relevance: In studies investigating the treatment of vestibular paroxysmia, carbamazepine was used as a comparator to assess the efficacy and tolerability of betahistine mesylate as an add-on therapy. [, ] The addition of betahistine mesylate to carbamazepine aimed to improve treatment outcomes while potentially mitigating side effects.

Oxcarbazepine

Relevance: Oxcarbazepine was investigated as an alternative to carbamazepine in combination with betahistine mesylate for treating vestibular paroxysmia. [, ] This study aimed to evaluate the potential benefits of this combination, particularly in patients intolerant to carbamazepine.

Prednisolone

Relevance: Intratympanic injections of prednisolone were compared to betahistine mesylate (administered orally) in a study investigating potential treatments for subjective tinnitus. [] The study aimed to assess the effectiveness of both approaches in managing tinnitus symptoms.

Dexamethasone

Relevance: Similar to prednisolone, dexamethasone was investigated as an intratympanic injection for managing subjective tinnitus, with betahistine mesylate serving as part of the standard treatment regimen. [] The study compared the efficacy of intratympanic steroid injections to conventional therapies.

Source and Classification

Betahistine mesylate is classified as a histamine analog and is derived from betahistine, which itself is a synthetic derivative of histamine. The mesylate form enhances the solubility and bioavailability of the active ingredient. It is typically administered orally and is marketed under various brand names, including Betaserc and Serc.

Synthesis Analysis

Methods and Technical Details

The synthesis of betahistine mesylate involves several chemical reactions that yield the final product in a pure form. A common method includes the reaction of betahistine with methanesulfonic acid in an alcoholic solvent. According to recent patents, new crystalline forms of betahistine mesylate have been developed, showcasing improved stability and purity. For instance, one method involves dissolving betahistine in ethanol with water at elevated temperatures, followed by controlled cooling to allow crystallization .

Technical Steps:

  1. Dissolve betahistine in a suitable solvent (e.g., ethanol).
  2. Add methanesulfonic acid to form the mesylate salt.
  3. Control temperature and concentration to promote crystallization.
  4. Isolate and purify the crystalline product through filtration and drying.
Molecular Structure Analysis

Structure and Data

The molecular formula for betahistine mesylate is C8H12N22CH4O3SC_8H_{12}N_2\cdot 2CH_4O_3S, with a molecular weight of approximately 328.406 g/mol . The compound has no defined stereocenters, making it achiral.

Structural Characteristics:

  • Molecular Formula: C8H12N22CH4O3SC_8H_{12}N_2\cdot 2CH_4O_3S
  • Molecular Weight: 328.406 g/mol
  • SMILES Notation: CS(O)(=O)=O.CS(O)(=O)=O.CNCCC1=CC=CC=N1
  • InChI Key: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions and Technical Details

Betahistine mesylate undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with histamine receptors in the central nervous system, where it enhances histamine release and synthesis.

Key Reactions:

  1. Receptor Binding: Betahistine binds to histamine H1 receptors, mimicking the action of endogenous histamine.
  2. H3 Antagonism: It inhibits H3 receptors, which leads to increased histamine levels in synaptic clefts.
  3. Metabolism: Betahistine is metabolized primarily into 2-pyridylacetic acid through oxidative pathways.
Mechanism of Action

Process and Data

The mechanism by which betahistine exerts its effects involves multiple pathways:

  1. Histamine Release: By acting as an agonist at H1 receptors, it promotes the release of histamine from neurons.
  2. Vascular Effects: It increases microcirculation in the inner ear by antagonizing H3 receptors, reducing endolymphatic pressure.
  3. Vestibular Compensation: Enhances central vestibular compensation mechanisms by modulating neurotransmitter release in vestibular nuclei .

Pharmacokinetic Data:

  • Peak Plasma Concentration: Approximately 339.4 ng/mL after a single oral dose of 25 mg .
  • Elimination Half-Life: Approximately 5.17 hours for the principal metabolite .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline powder.
  • Melting Point: New crystal forms exhibit melting points around 136-138°C .

Chemical Properties

  • Solubility: Soluble in water and ethanol.
  • Stability: The new crystalline forms show enhanced stability compared to previous formulations.
Applications

Scientific Uses

Betahistine mesylate is predominantly used for treating vestibular disorders such as Ménière's disease due to its ability to improve blood flow within the inner ear and mitigate symptoms associated with balance disorders. Additionally, ongoing research explores its potential applications in other conditions related to vestibular dysfunctions .

Introduction to Betahistine Mesylate

Historical Development and Pharmacological Classification

Betahistine was first synthesized in the mid-20th century as a structural analogue of histamine, with initial clinical development focused on Ménière's disease and vestibular vertigo. The mesylate salt emerged later as an alternative to the dihydrochloride form (Serc®), driven by manufacturing stability needs and regional pharmaceutical preferences [1] [6]. Early pharmacological studies established its dual mechanism: partial agonism at histamine H₁ receptors induces vasodilation in the inner ear microvasculature, improving cochlear blood flow and reducing endolymphatic pressure. Simultaneously, potent antagonism/inverse agonism at presynaptic H₃ receptors increases the release of histamine, serotonin, and other neurotransmitters in vestibular nuclei, enhancing central vestibular compensation [1] [3] [6]. This dual action classifies betahistine mesylate as a vestibular modulator rather than a simple antivertigo agent, distinguishing it pharmacologically from anticholinergics or antihistamines used for motion sickness [3] [6].

Table 1: Key Pharmacological Targets of Betahistine Mesylate

ReceptorActionPrimary Site of ActivityFunctional Outcome
Histamine H₁Partial agonistInner ear blood vesselsVasodilation, increased permeability, reduced endolymphatic pressure
Histamine H₃Antagonist/Inverse agonistVestibular nuclei (CNS)Increased histamine release, inhibition of vestibular neuron firing
Histamine H₂Negligible activity-No significant effect

Nomenclature and Chemical Terminology

Betahistine mesylate adheres to systematic chemical naming conventions:

  • IUPAC Name: bis(methanesulfonic acid); methyl[2-(pyridin-2-yl)ethyl]amine [5] [7]
  • Synonyms: Betahistine dimethanesulfonate; Betahistine dimesylate; N-Methyl-2-(pyridin-2-yl)ethan-1-amine dimethanesulfonate; Tenyl®; Merislon® [4] [6] [7]
  • CAS Registry Number: 54856-23-4 [4] [5]
  • Molecular Formula: C₈H₁₂N₂ · 2(CH₄O₃S) (often represented as C₁₀H₂₀N₂O₆S₂) [4] [5]

Structurally, the compound consists of a pyridine ring linked via a two-carbon chain to a methylamino group (cationic moiety), associated with two methanesulfonate (mesylate) anions. This configuration differs from betahistine dihydrochloride (CAS 5579-84-0), where chloride anions replace mesylate [4] [5] [7]. Key physicochemical properties include:

  • Melting Point: 112°C [4]
  • Solubility: Highly soluble in water (>100 mg/mL) and ethanol, very slightly soluble in 2-propanol [4]
  • Hygroscopicity: Exhibits significant moisture absorption, requiring protective handling during manufacturing [4] [6]

Global Regulatory Landscape and Approval Status

Betahistine mesylate occupies a complex regulatory position globally, with approvals varying significantly by region:

Table 2: Global Regulatory Status of Betahistine Mesylate

Region/CountryApproval StatusKey Brand NamesPrimary IndicationsNotes
European UnionApprovedMerislon®, Extovyl®Ménière's disease, vestibular vertigoWidely prescribed; included in national formularies
JapanApprovedMerislon®Ménière's syndromeMarket leader in betahistine formulations
United StatesNot approved--FDA withdrew initial 1966 approval in 1972 due to efficacy evidence gaps; available only via compounding pharmacies [1]
CanadaApproved (dihydrochloride)Serc®Ménière's diseaseMesylate not marketed; dihydrochloride dominant
IndiaApproved (both salts)Vertin®, Verfree®VertigoMesylate faces competition from dihydrochloride [6]
Latin AmericaVariableAequamen®Vestibular disordersCountry-specific approvals

The divergence stems from regulatory interpretations of efficacy data and salt-specific considerations. The U.S. FDA's 1972 withdrawal of betahistine (as dihydrochloride) followed scrutiny of Joseph Elia's single pivotal study (1966), deemed methodologically inadequate [1]. Consequently, no betahistine salt currently holds FDA approval, though the mesylate form received orphan drug designation for Prader-Willi syndrome-associated obesity [1] [3]. In contrast, European and Japanese regulators maintain approvals based on long-term clinical experience and post-marketing studies. The global market reflects this disparity: valued at ~USD 1.1 billion in 2023, it is projected to reach USD 2.2 billion by 2032 (7.5% CAGR), driven largely by Asia-Pacific and European demand [2] [8] [10].

Key Chemical Variants and Analogues (e.g., Dihydrochloride vs. Mesylate)

Betahistine mesylate and betahistine dihydrochloride represent the two dominant salt forms, exhibiting critical differences:

Table 3: Comparison of Betahistine Mesylate and Dihydrochloride Salts

PropertyBetahistine MesylateBetahistine DihydrochlorideFunctional Implications
Chemical FormulaC₈H₁₂N₂ · 2(CH₄O₃S)C₈H₁₂N₂ · 2HClDetermines molecular weight and dosing
Molecular Weight328.41 g/mol209.12 g/molHigher pill burden for mesylate (e.g., 24 mg betahistine requires ~39 mg mesylate salt vs. ~31 mg dihydrochloride) [6]
SolubilityVery high in waterHigh in waterBoth facilitate rapid absorption; mesylate may offer formulation flexibility
HygroscopicityHighModerateMesylate requires stringent moisture control during manufacturing/storage [4] [6]
StabilityStable if dryStableMesylate degradation risks mesyl ester contaminants with potential genotoxicity concerns [6]
Major MarketsJapan, India, select EU countriesCanada, Europe, UK, AustraliaRegional preferences influence availability
BioequivalenceNot interchangeable with dihydrochlorideReference standardRequires salt-specific clinical data; pharmacokinetics may vary ethnically [6] [9]

The choice between salts involves trade-offs: mesylate's superior solubility may aid formulation, but its hygroscopicity complicates manufacturing. Crucially, pharmacokinetic differences exist due to varying dissociation kinetics and potential ethnic metabolic variations. Betahistine undergoes rapid first-pass metabolism to 2-pyridylacetic acid (2-PAA). Studies in Arabic populations show linear pharmacokinetics for dihydrochloride (8–24 mg), but similar data for mesylate remains limited [9]. Additionally, toxicological concerns persist regarding mesylate ester contaminants (e.g., methyl methanesulfonate), which are alkylating agents with potential genotoxicity, though regulatory controls mitigate this risk in approved products [4] [6].

No direct structural analogues of betahistine have achieved clinical significance, though other vestibular suppressants (e.g., cinnarizine) serve as functional alternatives without histaminergic modulation [6].

Properties

CAS Number

54856-23-4

Product Name

Betahistine mesylate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C10H20N2O6S2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Synonyms

Aequamen
Betahistin AL
Betahistin ratiopharm
Betahistin Stada
Betahistin-ratiopharm
Betahistine
Betahistine Biphar
Betahistine Dihydrobromide
Betahistine Dihydrochloride
Betahistine Hydrochloride
Betahistine Mesylate
Betahistine Methanesulfonate
Betahistine Methanesulphonate
Betaserc
Betavert
By Vertin
By-Vertin
Dihydrobromide, Betahistine
Dihydrochloride, Betahistine
Extovyl
Fidium
Hydrochloride, Betahistine
Lectil
Melopat
Mersilon
Mesylate, Betahistine
Methanesulfonate, Betahistine
Methanesulphonate, Betahistine
PT 9
PT-9
PT9
Ribrain
Serc
Vasomotal
Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.